Sapintoxin A

Beschreibung

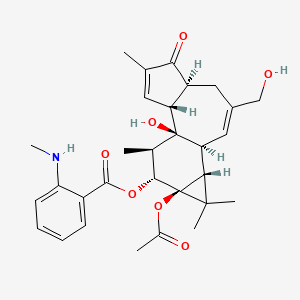

from unripe fruits of Sapium indicum; rapidly acting proinflammatory agent on mammalian skin, but considerably less potent than tetradecanoylphorbol acetate; structure in first source

Structure

3D Structure

Eigenschaften

CAS-Nummer |

79083-69-5 |

|---|---|

Molekularformel |

C30H37NO7 |

Molekulargewicht |

523.6 g/mol |

IUPAC-Name |

[(1R,2R,6S,10S,11R,13S,14R,15R)-13-acetyloxy-1-hydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-(methylamino)benzoate |

InChI |

InChI=1S/C30H37NO7/c1-15-11-21-20(24(15)34)12-18(14-32)13-22-25-28(4,5)30(25,38-17(3)33)26(16(2)29(21,22)36)37-27(35)19-9-7-8-10-23(19)31-6/h7-11,13,16,20-22,25-26,31-32,36H,12,14H2,1-6H3/t16-,20+,21-,22+,25-,26-,29+,30-/m1/s1 |

InChI-Schlüssel |

KBSBUGUKMIUBEE-WQYXQGCUSA-N |

Isomerische SMILES |

C[C@@H]1[C@H]([C@@]2([C@@H](C2(C)C)[C@H]3[C@]1([C@@H]4C=C(C(=O)[C@H]4CC(=C3)CO)C)O)OC(=O)C)OC(=O)C5=CC=CC=C5NC |

Kanonische SMILES |

CC1C(C2(C(C2(C)C)C3C1(C4C=C(C(=O)C4CC(=C3)CO)C)O)OC(=O)C)OC(=O)C5=CC=CC=C5NC |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

12-O-(N-methylaminobenzoyl)-13-O-acetyl-4-deoxyphorbol sapintoxin A |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Discovery and Isolation of Sapintoxin A from Triadica sebifera: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sapintoxin A, a potent phorbol (B1677699) ester, has been identified as a constituent of the Chinese Tallow tree, Triadica sebifera (formerly Sapium sebiferum). As a member of the daphnane-type diterpenoids, this compound exhibits significant biological activity, primarily through its potent activation of Protein Kinase C (PKC), a key enzyme in cellular signal transduction. This technical guide provides a comprehensive overview of the discovery, isolation, and biological significance of this compound. It details a composite experimental protocol for its extraction and purification from Triadica sebifera and presents its known mechanism of action through the PKC signaling pathway. While specific quantitative data for this compound isolation from Triadica sebifera is not extensively reported in publicly available literature, this guide provides representative data to illustrate the expected outcomes of the described experimental procedures.

Introduction

Triadica sebifera, a tree native to eastern Asia, is a member of the Euphorbiaceae family, which is known for producing a diverse array of bioactive secondary metabolites. Among these are phorbol esters, a class of tetracyclic diterpenoids recognized for their pro-inflammatory and tumor-promoting activities, as well as their potential as pharmacological tools and therapeutic leads. This compound is a notable phorbol ester found within this plant. Its discovery has been part of broader investigations into the chemical constituents of the Euphorbiaceae family.

Chemical Profile of this compound:

| Property | Value |

| Molecular Formula | C₃₀H₃₇NO₇ |

| Molecular Weight | 523.6 g/mol |

| IUPAC Name | [(1aR,1bS,4aS,7aR,7bR,8R,9R,9aS)-9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-7b-hydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1H-cyclopropa[1][2]benz[1,2-e]azulen-9-yl] 2-(methylamino)benzoate |

| CAS Number | 79083-69-5 |

Experimental Protocols: Isolation and Purification of this compound

The following protocol is a composite methodology derived from established procedures for the isolation of phorbol esters from plants of the Euphorbiaceae family. It is intended to serve as a detailed guide for the extraction and purification of this compound from the leaves and seeds of Triadica sebifera.

Plant Material Collection and Preparation

-

Collection: Collect fresh leaves and mature seeds of Triadica sebifera.

-

Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, for 7-10 days, or until brittle. Alternatively, use a plant dryer at 40-50°C.

-

Grinding: Grind the dried plant material into a fine powder using a mechanical grinder.

Extraction

-

Solvent Maceration: Macerate the powdered plant material (1 kg) in 95% ethanol (B145695) (5 L) at room temperature for 72 hours with occasional agitation.

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.

Solvent Partitioning

-

Liquid-Liquid Extraction: Suspend the crude ethanol extract in a mixture of methanol (B129727) and water (9:1 v/v) and partition successively with n-hexane, chloroform, and ethyl acetate (B1210297).

-

Fraction Collection: Collect the different solvent fractions. Phorbol esters are typically enriched in the ethyl acetate fraction.

Chromatographic Purification

-

Silica Gel Column Chromatography:

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase: A gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate (e.g., 95:5, 90:10, 85:15, and so on).

-

Fraction Collection: Collect fractions of 50 mL each and monitor by Thin Layer Chromatography (TLC).

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water.

-

Detection: UV detector at 280 nm.

-

Fraction Collection: Collect the peak corresponding to this compound based on retention time.

-

Structure Elucidation

The purified compound is subjected to spectroscopic analysis to confirm its identity as this compound.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure.

Data Presentation: Representative Quantitative Data

The following table presents hypothetical, yet representative, quantitative data for the isolation of this compound from 1 kg of dried Triadica sebifera leaves, based on typical yields for similar compounds from other Euphorbiaceae species.

| Step | Parameter | Value |

| Extraction | Weight of Dried Plant Material | 1000 g |

| Crude Ethanol Extract Yield | 85.2 g | |

| Partitioning | n-Hexane Fraction Yield | 25.1 g |

| Chloroform Fraction Yield | 15.8 g | |

| Ethyl Acetate Fraction Yield | 30.5 g | |

| Column Chromatography | Enriched Fraction Yield | 2.1 g |

| Preparative HPLC | Purified this compound Yield | 15.3 mg |

| Purity (by analytical HPLC) | >98% |

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for this compound Isolation

The following diagram illustrates the key steps in the isolation and purification of this compound from Triadica sebifera.

Figure 1. Isolation and purification workflow for this compound.

Signaling Pathway of this compound via Protein Kinase C (PKC)

This compound, as a phorbol ester, exerts its biological effects by activating Protein Kinase C (PKC). It mimics the action of the endogenous second messenger, diacylglycerol (DAG), binding to the C1 domain of PKC. This binding event translocates PKC from the cytosol to the cell membrane, leading to its activation and subsequent phosphorylation of a multitude of downstream protein substrates, thereby modulating a wide range of cellular processes.

Figure 2. this compound-mediated activation of the PKC signaling pathway.

Conclusion

This compound represents a biologically active phorbol ester from Triadica sebifera with significant potential for use in biomedical research, particularly in studies involving Protein Kinase C modulation. The detailed experimental protocol provided in this guide offers a robust framework for its isolation and purification. Further research is warranted to fully elucidate the complete spectrum of its biological activities and to explore its potential therapeutic applications. The development of standardized quantitative methods for this compound will be crucial for advancing research and potential commercial applications.

References

Sapintoxin A: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sapintoxin A, a naturally occurring phorbol (B1677699) ester isolated from Triadica sebifera (formerly Sapium indicum), is a potent activator of protein kinase C (PKC). This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for its isolation and key biological assays are presented, alongside a summary of its quantitative biological data. Furthermore, this guide includes visualizations of the protein kinase C activation pathway, a critical mechanism of action for this compound.

Chemical Structure and Physicochemical Properties

This compound is a diterpenoid of the tigliane (B1223011) class, characterized by a 4-deoxyphorbol backbone. Its systematic name is 12-O-(N-methylaminobenzoyl)-13-O-acetyl-4-deoxyphorbol. The presence of the N-methylanthraniloyl moiety at the C-12 position is a distinguishing feature of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₀H₃₇NO₇ | [1][2] |

| Molecular Weight | 523.6 g/mol | [1][2] |

| CAS Number | 79083-69-5 | [1] |

| Appearance | - | - |

| Melting Point | - | - |

| Solubility | Soluble in DMSO | - |

| UV-Vis (λmax) | - | - |

| Infrared (IR) | - | - |

| ¹H-NMR | - | - |

| ¹³C-NMR | - | - |

Biological Activity and Mechanism of Action

This compound is a potent activator of protein kinase C (PKC), a family of enzymes that play crucial roles in various cellular signaling pathways. It mimics the action of the endogenous second messenger diacylglycerol (DAG), binding to the C1 domain of conventional and novel PKC isoforms. This binding event induces a conformational change in the enzyme, leading to its activation.

One of the notable biological activities of this compound is its ability to induce platelet aggregation. It has also been shown to induce erythema (skin redness). Interestingly, while being a potent PKC activator, this compound is reported to be a non-tumor promoter, distinguishing it from other well-known phorbol esters like 12-O-tetradecanoylphorbol-13-acetate (TPA).

Table 2: Quantitative Biological Activity of this compound

| Assay | Result | Reference |

| Protein Kinase C Activation (Ka) | 76 nM | |

| Cytotoxicity (IC₅₀) | Not Reported | - |

| Antimycobacterial Activity (MIC) | Not Reported for this compound |

Note: While the antimycobacterial activity of other phorbol esters from Sapium indicum has been reported, specific data for this compound is lacking.

Protein Kinase C (PKC) Activation Pathway

The activation of PKC by this compound is a key event that triggers downstream signaling cascades. The following diagram illustrates the general mechanism of PKC activation by phorbol esters.

References

The Molecular Grip: An In-depth Technical Guide to Sapintoxin A's Mechanism of Action on Protein Kinase C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sapintoxin A, a naturally occurring diterpene from the plant Sapium indicum, is a potent activator of Protein Kinase C (PKC), a family of serine/threonine kinases pivotal in cellular signal transduction. Like other phorbol (B1677699) esters, this compound mimics the function of the endogenous second messenger diacylglycerol (DAG), binding to the C1 domain of conventional and novel PKC isoforms. This binding event triggers a cascade of downstream signaling pathways that regulate a wide array of cellular processes, including cell proliferation, differentiation, and apoptosis. This technical guide provides a comprehensive overview of the mechanism of action of this compound on PKC, focusing on quantitative binding data, detailed experimental protocols, and the key signaling pathways involved.

Quantitative Data: this compound Interaction with PKC Isoforms

This compound exhibits high affinity for several PKC isoforms. The following tables summarize the available quantitative data for the binding and activation of PKC by this compound.

Table 1: Activation and Binding Affinity of this compound for Protein Kinase C

| Parameter | Value | Source |

| Activation Constant (Ka) | 76 nM | [1] |

| IC50 Range (vs. [3H]PDBu) | 2 - 70 nM | [2] |

Table 2: Competitive Binding of this compound against [3H]Phorbol-12,13-dibutyrate ([3H]PDBu) for PKC Isoforms

| PKC Isoform | IC50 (nM) |

| α (alpha) | 2 - 70 |

| β1 (beta-1) | 2 - 70 |

| β2 (beta-2) | 2 - 70 |

| γ (gamma) | 2 - 70 |

| δ (delta) | 2 - 70 |

| ε (epsilon) | 2 - 70 |

| ζ (zeta) | No significant binding |

Mechanism of Action: Binding and Activation

This compound, like other phorbol esters, activates conventional (cPKC) and novel (nPKC) isoforms by directly binding to the tandem C1 domains (C1A and C1B) located in the regulatory region of these enzymes.[3] This binding event mimics the action of diacylglycerol (DAG), the physiological activator of PKC.

The binding of this compound to the C1 domain induces a conformational change in the PKC molecule. This change relieves the autoinhibitory interaction of the pseudosubstrate domain with the catalytic site, leading to the activation of the kinase.[3] The activated PKC then translocates from the cytosol to the plasma membrane and other cellular compartments, where it can phosphorylate a wide range of substrate proteins, thereby propagating downstream signaling cascades. Atypical PKC (aPKC) isoforms, such as PKCζ, lack a typical phorbol ester-binding C1 domain and are therefore not directly activated by this compound.

Caption: this compound binding and PKC activation.

Experimental Protocols

Competitive Radioligand Binding Assay for PKC

This protocol is adapted from methods used to characterize phorbol ester binding to PKC isoforms and can be used to determine the binding affinity of this compound.

Objective: To determine the IC50 value of this compound for the inhibition of [3H]phorbol-12,13-dibutyrate ([3H]PDBu) binding to specific PKC isoforms.

Materials:

-

Purified recombinant PKC isoforms (α, β, γ, δ, ε, etc.)

-

[3H]PDBu (specific activity ~15-20 Ci/mmol)

-

This compound

-

Triton X-100

-

Assay Buffer: 20 mM Tris-HCl, pH 7.4, containing 100 µM CaCl2, 10 mM MgCl2, and 1 mg/mL bovine serum albumin (BSA)

-

Wash Buffer: 20 mM Tris-HCl, pH 7.4, with 100 µM CaCl2

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail and counter

Procedure:

-

Prepare mixed micelles by sonicating phosphatidylserine in the assay buffer containing 0.3% Triton X-100.

-

In a reaction tube, combine the purified PKC isoform, the PS/Triton X-100 mixed micelles, and varying concentrations of this compound (e.g., from 10^-12 to 10^-5 M).

-

Add a constant concentration of [3H]PDBu (typically at or below its Kd, e.g., 5-10 nM).

-

Incubate the reaction mixture at 30°C for 15-20 minutes.

-

To determine non-specific binding, prepare parallel reactions containing a high concentration of non-radiolabeled PDBu (e.g., 10 µM).

-

Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in wash buffer.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific [3H]PDBu binding as a function of the this compound concentration and determine the IC50 value.

In Vitro PKC Kinase Activity Assay

This protocol outlines a method to measure the kinase activity of PKC in the presence of this compound using a radiolabeled ATP.

Objective: To determine the activation constant (Ka) of this compound for PKC.

Materials:

-

Purified PKC

-

This compound

-

Phosphatidylserine (PS) and Diacylglycerol (DAG) or Phorbol 12-Myristate 13-Acetate (PMA) as a control activator.

-

Histone H1 or a specific peptide substrate for PKC.

-

Kinase Assay Buffer: 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT.

-

[γ-32P]ATP (specific activity ~3000 Ci/mmol)

-

ATP solution (100 µM)

-

Trichloroacetic acid (TCA) or phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare lipid vesicles containing PS and DAG (or PMA) by sonication in the kinase assay buffer.

-

Set up reaction tubes containing the purified PKC, lipid vesicles, and varying concentrations of this compound.

-

Add the substrate (e.g., Histone H1).

-

Initiate the kinase reaction by adding a mixture of [γ-32P]ATP and unlabeled ATP to a final concentration of ~10 µM.

-

Incubate the reaction at 30°C for 10-15 minutes.

-

Terminate the reaction by spotting the reaction mixture onto phosphocellulose paper or by adding ice-cold TCA to precipitate the proteins.

-

If using phosphocellulose paper, wash the papers extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Plot the kinase activity (e.g., in pmol of phosphate (B84403) incorporated per minute) against the concentration of this compound to determine the Ka value (the concentration required for half-maximal activation).

Caption: Workflow for competitive radioligand binding assay.

Downstream Signaling Pathways

Activation of PKC by this compound initiates several key signaling cascades, most notably the Mitogen-Activated Protein Kinase (MAPK) pathway and pathways regulating apoptosis.

The MAPK/ERK Pathway

The Ras-Raf-MEK-ERK pathway is a central signaling cascade that regulates cell proliferation and differentiation. PKC can activate this pathway at the level of Ras or Raf.

Caption: this compound-mediated activation of the MAPK/ERK pathway.

Regulation of Apoptosis

PKC isoforms have complex and often opposing roles in the regulation of apoptosis. Depending on the specific isoform activated and the cellular context, PKC can either promote or inhibit programmed cell death. This is often mediated through the modulation of the Bcl-2 family of proteins and the activation of caspases. For example, some PKC isoforms can phosphorylate and inactivate the pro-apoptotic protein Bad, leading to its dissociation from the anti-apoptotic protein Bcl-xL, thereby promoting cell survival. Conversely, other PKC isoforms can promote apoptosis through the activation of pro-apoptotic caspases.

References

A Technical Guide to the Fluorescent Properties of Sapintoxin A and its Application in Protein Kinase C Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent Properties of Sapintoxin A

The intrinsic fluorescence of this compound is attributed to its 12-o-[2-methylaminobenzoate] group. While precise quantitative data for this compound is not published, the fluorescent characteristics are expected to be very similar to Sapintoxin D, which contains the same fluorophore.

Spectral Properties

The excitation and emission spectra of the N-methylanthraniloyl fluorophore are key to its utility. The following table summarizes the expected spectral properties based on data for similar compounds.

| Property | Expected Value | Notes |

| Excitation Maximum (λex) | ~340 - 360 nm | The exact maximum may vary depending on the solvent polarity and binding environment. |

| Emission Maximum (λem) | ~430 - 450 nm | A significant Stokes shift is expected, which is advantageous for minimizing background fluorescence. |

| Stokes Shift | ~90 - 100 nm | The large separation between excitation and emission peaks allows for clear signal detection. |

Quantum Yield and Fluorescence Lifetime

The quantum yield (Φ) and fluorescence lifetime (τ) are critical parameters that determine the brightness and temporal resolution of a fluorescent probe.

| Property | Expected Value Range | Notes |

| Fluorescence Quantum Yield (Φ) | 0.1 - 0.3 | This value is highly dependent on the solvent environment and binding to PKC. An increase in quantum yield is often observed upon binding to a protein. |

| Fluorescence Lifetime (τ) | 1 - 5 ns | The lifetime may exhibit multi-exponential decay, reflecting different populations of the fluorophore (e.g., free in solution vs. bound to PKC). |

Experimental Protocols

Measurement of Fluorescent Properties

1. Determination of Excitation and Emission Spectra:

-

Objective: To determine the optimal wavelengths for excitation and emission of this compound.

-

Instrumentation: A scanning spectrofluorometer.

-

Procedure:

-

Prepare a dilute solution of this compound (e.g., 1-10 µM) in a suitable solvent (e.g., ethanol (B145695) or a buffered aqueous solution).

-

To determine the emission spectrum, set the excitation wavelength to an estimated value (e.g., 350 nm) and scan the emission wavelengths (e.g., from 370 nm to 600 nm). The peak of this spectrum is the emission maximum (λem).

-

To determine the excitation spectrum, set the emission wavelength to the determined λem and scan the excitation wavelengths (e.g., from 280 nm to 400 nm). The peak of this spectrum is the excitation maximum (λex).

-

2. Measurement of Fluorescence Quantum Yield:

-

Objective: To quantify the efficiency of fluorescence of this compound.

-

Methodology: The relative quantum yield method using a well-characterized standard is commonly employed.

-

Procedure:

-

Select a quantum yield standard with an emission profile that overlaps with this compound (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ = 0.54).

-

Prepare a series of dilutions of both the standard and this compound in the same solvent.

-

Measure the absorbance of each solution at the excitation wavelength, ensuring the absorbance is below 0.1 to avoid inner filter effects.

-

Measure the fluorescence emission spectrum of each solution using the same excitation wavelength and instrument settings.

-

Integrate the area under the emission spectra for both the standard and the sample.

-

Plot the integrated fluorescence intensity versus absorbance for both the standard and this compound. The slope of these plots is proportional to the quantum yield.

-

Calculate the quantum yield of this compound using the following equation: Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (n_sample² / n_standard²) where Φ is the quantum yield, Slope is the gradient from the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.

-

3. Measurement of Fluorescence Lifetime:

-

Objective: To determine the decay kinetics of the excited state of this compound.

-

Instrumentation: Time-Correlated Single Photon Counting (TCSPC) system.

-

Procedure:

-

Prepare a solution of this compound in the desired solvent or buffer.

-

Excite the sample with a pulsed light source (e.g., a laser diode or LED) at the determined λex.

-

Collect the emitted photons using a high-speed detector.

-

The TCSPC electronics measure the time delay between the excitation pulse and the arrival of each photon.

-

A histogram of these delay times is constructed, which represents the fluorescence decay curve.

-

Fit the decay curve to a single or multi-exponential decay model to determine the fluorescence lifetime(s) (τ).

-

Biological Assays

1. In Vitro PKC Binding Assay:

-

Objective: To quantify the binding affinity of this compound to different PKC isotypes.

-

Methodology: A competitive binding assay using a radiolabeled phorbol (B1677699) ester, such as [³H]phorbol-12,13-dibutyrate ([³H]PDBu).

-

Procedure:

-

Incubate a fixed concentration of purified PKC isotype and [³H]PDBu with increasing concentrations of unlabeled this compound.

-

The reaction mixture should also contain phospholipids (B1166683) (e.g., phosphatidylserine) and Ca²⁺ (for conventional PKCs).

-

After incubation, separate the bound from free radioligand using a method such as filtration through a polyethyleneimine-treated glass fiber filter.

-

Quantify the radioactivity on the filters using liquid scintillation counting.

-

The concentration of this compound that inhibits 50% of the specific binding of [³H]PDBu is the IC₅₀ value. This can be used to determine the binding affinity (Ki).

-

2. In Vitro PKC Activation Assay:

-

Objective: To measure the ability of this compound to activate PKC.

-

Methodology: A kinase activity assay that measures the phosphorylation of a specific substrate.

-

Procedure:

-

Prepare a reaction mixture containing the PKC isotype, a suitable substrate (e.g., a synthetic peptide or histone H1), and ATP (can be [γ-³²P]ATP for radioactive detection or unlabeled ATP for antibody-based detection).

-

Add increasing concentrations of this compound to the reaction mixture, along with necessary cofactors like phospholipids and Ca²⁺.

-

Incubate the reaction at 30°C for a defined period.

-

Stop the reaction and quantify the amount of phosphorylated substrate. This can be done by:

-

Radioactive method: Spotting the reaction mixture onto phosphocellulose paper, washing away unreacted [γ-³²P]ATP, and measuring the incorporated radioactivity.

-

Non-radioactive method: Using a specific antibody that recognizes the phosphorylated substrate in an ELISA or Western blot format.

-

-

Plot the kinase activity as a function of this compound concentration to determine the activation constant (Ka).

-

Signaling Pathways Modulated by this compound

As a phorbol ester, this compound mimics the action of the endogenous second messenger diacylglycerol (DAG), leading to the activation of conventional and novel PKC isozymes. This activation initiates a cascade of downstream signaling events that regulate a wide range of cellular processes.

Core PKC Activation and Downstream Signaling

The binding of this compound to the C1 domain of PKC induces a conformational change that relieves autoinhibition, leading to the activation of the kinase. Activated PKC then phosphorylates a multitude of substrate proteins, triggering various signaling pathways.

Caption: this compound activates PKC, leading to the activation of downstream kinases like PKD and the ERK/MAPK pathway, which in turn regulate various cellular responses.

Experimental Workflow for Studying PKC Activation

The fluorescent nature of this compound allows for direct monitoring of its interaction with cells and PKC.

Caption: Workflow for utilizing fluorescent this compound to study PKC localization, binding, and downstream signaling in living cells.

Conclusion

This compound is a powerful tool for researchers studying PKC-mediated signaling. Its intrinsic fluorescence provides a significant advantage over non-fluorescent phorbol esters, enabling direct visualization and quantitative analysis of its interaction with PKC in various experimental systems. While further characterization of the specific fluorescent properties of this compound is warranted, the information available for structurally similar compounds provides a strong foundation for its application. The detailed protocols and pathway diagrams presented in this guide offer a comprehensive resource for scientists and drug development professionals seeking to leverage the unique properties of this compound in their research.

References

Sapintoxin A: A Technical Guide to a Naturally Occurring Protein Kinase C Activator

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sapintoxin A, a member of the daphnane-type diterpenoid family, is a naturally occurring activator of Protein Kinase C (PKC). As potent analogs of the endogenous second messenger diacylglycerol (DAG), phorbol (B1677699) esters like this compound have been instrumental in elucidating the complex roles of PKC in cellular signaling. This technical guide provides a comprehensive overview of this compound's interaction with PKC, including its mechanism of action, quantitative binding and activation data, detailed experimental protocols for its study, and an analysis of its structure-activity relationship. This document is intended to serve as a valuable resource for researchers investigating PKC signaling and for professionals in the field of drug development exploring the therapeutic potential of PKC modulators.

Introduction to this compound and Protein Kinase C

Protein Kinase C (PKC) is a family of serine/threonine kinases that play crucial roles in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and immune responses. The activity of conventional and novel PKC isozymes is allosterically regulated by the binding of diacylglycerol (DAG) to their C1 domains, which recruits them to the cell membrane and relieves autoinhibition.

Phorbol esters, a class of naturally occurring diterpenoids, are potent mimics of DAG and are widely used as pharmacological tools to activate PKC.[1] These compounds bind to the C1 domain of PKC with high affinity, leading to sustained activation of downstream signaling pathways.[1] Sapintoxins, derived from plants of the Sapium genus, are a group of such phorbol esters.[1] While research on specific sapintoxins is ongoing, their shared structural features with well-characterized phorbol esters like phorbol 12-myristate 13-acetate (PMA) provide a strong basis for understanding their mechanism of action.

Mechanism of Action: this compound and PKC Activation

The activation of conventional and novel PKC isozymes by this compound follows a well-established mechanism for phorbol esters. This process involves the following key steps:

-

Binding to the C1 Domain: this compound, due to its structural similarity to DAG, binds with high affinity to the C1 domain, a cysteine-rich region present in conventional and novel PKC isoforms.[1]

-

Conformational Change and Membrane Translocation: The binding of this compound to the C1 domain induces a conformational change in the PKC enzyme. This change increases the hydrophobicity of the regulatory domain, promoting the translocation of PKC from the cytosol to the plasma membrane.[2]

-

Release of Autoinhibition: At the membrane, the interaction with phospholipids (B1166683), particularly phosphatidylserine (B164497), further stabilizes the active conformation of PKC. This relieves the autoinhibition imposed by the pseudosubstrate region, which normally blocks the active site.

-

Substrate Phosphorylation: With the active site now accessible, PKC can phosphorylate its various downstream protein substrates, initiating a cascade of cellular responses.

The following diagram illustrates the signaling pathway of PKC activation by this compound.

Caption: PKC Activation by this compound.

Quantitative Data

Table 1: Representative Binding Affinities and Activation Constants of Phorbol Esters for PKC

| Compound | PKC Isoform | Binding Affinity (Ki) | Activation Constant (EC50/AC50) | Reference |

| Phorbol 12,13-Dibutyrate (PDBu) | Mixed | ~1.5 - 3 nM | ~2 - 10 nM | |

| Phorbol 12-Myristate 13-Acetate (PMA) | Mixed | ~0.1 - 1 nM | ~0.5 - 5 nM |

Note: The exact values can vary depending on the PKC isoform, assay conditions, and the presence of co-factors like phospholipids and calcium.

Experimental Protocols

The study of this compound as a PKC activator involves a series of well-established biochemical and cell-based assays. Below are detailed methodologies for key experiments.

In Vitro PKC Kinase Activity Assay

This assay directly measures the ability of this compound to activate purified or partially purified PKC to phosphorylate a specific substrate.

Materials:

-

Purified PKC isoforms

-

This compound

-

PKC substrate peptide (e.g., QKRPSQRSKYL)

-

[γ-³²P]ATP or a non-radioactive ATP analog for colorimetric/fluorometric detection

-

Lipid activator solution (e.g., phosphatidylserine and diacylglycerol)

-

Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂)

-

Kinase quench buffer (e.g., EDTA solution)

-

P81 phosphocellulose paper (for radioactive assays) or microplate reader (for non-radioactive assays)

Procedure:

-

Prepare a reaction mixture containing the assay buffer, lipid activator, and the PKC substrate peptide.

-

Add varying concentrations of this compound to the reaction mixture to generate a dose-response curve. Include a vehicle control (e.g., DMSO).

-

Initiate the kinase reaction by adding the purified PKC enzyme to the mixture.

-

Start the phosphorylation by adding the ATP solution (containing [γ-³²P]ATP for radioactive assays).

-

Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).

-

Terminate the reaction by adding the kinase quench buffer.

-

Quantify phosphorylation:

-

Radioactive method: Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper. Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.

-

Non-radioactive method: Follow the protocol of a commercial ELISA-based kit, which typically involves antibody-based detection of the phosphorylated substrate and measurement using a microplate reader.

-

The following diagram outlines the workflow for a typical in vitro PKC kinase activity assay.

Caption: In Vitro PKC Kinase Assay Workflow.

Cellular PKC Translocation Assay

This assay visualizes the movement of PKC from the cytosol to the plasma membrane upon activation by this compound.

Materials:

-

Cultured cells expressing a fluorescently tagged PKC isoform (e.g., GFP-PKC)

-

This compound

-

Cell culture medium

-

Confocal microscope

Procedure:

-

Seed cells expressing the fluorescently tagged PKC onto a suitable imaging dish (e.g., glass-bottom dish).

-

Treat the cells with varying concentrations of this compound. Include a vehicle control.

-

Incubate the cells for a specific time period to allow for PKC translocation.

-

Visualize the subcellular localization of the fluorescently tagged PKC using a confocal microscope.

-

Quantify the translocation by measuring the fluorescence intensity at the plasma membrane versus the cytosol.

Structure-Activity Relationship

The biological activity of phorbol esters like this compound is intrinsically linked to their specific chemical structure. The core tetracyclic tigliane (B1223011) backbone and the nature of the ester groups at positions C12 and C13 are critical for high-affinity binding to the C1 domain of PKC.

Key Structural Features for PKC Activation:

-

The Tigliane Backbone: This rigid ring system correctly orients the functional groups for interaction with the C1 domain.

-

C4-Hydroxyl Group: This group is essential for activity.

-

C20-Hydroxymethyl Group: This group also plays a crucial role in binding.

-

Ester Groups at C12 and C13: The length and nature of the acyl chains at these positions significantly influence the potency and lipophilicity of the molecule, which in turn affects its ability to partition into the cell membrane and interact with PKC.

The logical relationship between the structure of this compound and its PKC-activating function is depicted in the following diagram.

Caption: Structure-Activity Relationship of this compound.

Conclusion

This compound is a potent, naturally occurring activator of Protein Kinase C, operating through a mechanism shared with other daphnane-type phorbol esters. Its ability to bind with high affinity to the C1 domain and induce PKC translocation and activation makes it a valuable tool for studying PKC-mediated signaling pathways. The experimental protocols and structure-activity relationships detailed in this guide provide a framework for researchers and drug development professionals to further investigate the biological effects and therapeutic potential of this compound and related compounds. Further research to determine the precise binding kinetics and isoform selectivity of this compound will be crucial for fully understanding its pharmacological profile.

References

The Enigmatic World of Nitrogen-Containing Phorbol Esters: A Deep Dive into Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction: A New Frontier in Phorbol (B1677699) Ester Research

Phorbol esters, a class of naturally occurring diterpenoids, have long intrigued scientists with their potent and diverse biological activities, most notably their ability to act as potent tumor promoters. Their mechanism of action primarily revolves around their structural mimicry of diacylglycerol (DAG), an endogenous second messenger, enabling them to bind to and activate protein kinase C (PKC). This activation triggers a cascade of signaling events that regulate a wide array of cellular processes, including cell proliferation, differentiation, and apoptosis.

While the biological activities of naturally occurring and synthetically modified phorbol esters have been extensively studied, a lesser-explored but highly promising subgroup is emerging: nitrogen-containing phorbol esters. The introduction of nitrogen atoms into the phorbol scaffold opens up new avenues for modulating their physicochemical properties and biological activities. This strategic modification has the potential to fine-tune their binding affinity and selectivity for different PKC isoforms, alter their pharmacokinetic profiles, and potentially lead to the development of novel therapeutic agents with enhanced efficacy and reduced toxicity. This technical guide provides a comprehensive overview of the current understanding of the biological activity of nitrogen-containing phorbol esters, with a focus on their interaction with PKC, their cytotoxic effects, and the experimental methodologies used to characterize them.

Core Mechanism of Action: The Protein Kinase C (PKC) Signaling Axis

The primary molecular target of phorbol esters is the family of serine/threonine kinases known as Protein Kinase C (PKC). These enzymes play a crucial role in signal transduction, translating extracellular signals into intracellular responses. Nitrogen-containing phorbol esters, like their conventional counterparts, exert their biological effects by hijacking this critical signaling node.

The PKC Activation Cascade

Phorbol esters are lipophilic molecules that can readily traverse the cell membrane. Once inside the cell, they bind to the C1 domain of conventional (cPKC) and novel (nPKC) PKC isoforms. This binding event mimics the action of diacylglycerol (DAG), a natural ligand for the C1 domain, leading to a conformational change in the PKC enzyme. This change relieves autoinhibition and promotes the translocation of PKC from the cytosol to the cell membrane, where it becomes fully active. Activated PKC then phosphorylates a wide range of substrate proteins, initiating a cascade of downstream signaling events that ultimately dictate the cellular response.

Phorbol Ester-Induced PKC Activation Pathway

Biological Activities of Notable Nitrogen-Containing Phorbol Esters

Research into nitrogen-containing phorbol esters has identified several compounds with distinct biological activity profiles. Two of the most studied examples are Sapintoxin A and 12-deoxyphorbol-13-phenylacetate-20-acetate (DOPPA).

PKC Isoform Selectivity

One of the key areas of interest is the potential for nitrogen-containing phorbol esters to exhibit selectivity towards different PKC isoforms. This is of significant therapeutic interest, as different PKC isoforms can have opposing roles in cellular processes. For instance, some isoforms are implicated in cell survival, while others are pro-apoptotic.

| Compound | PKC Isoform Interaction | Observed Effect |

| This compound | PKC-δ | Failed to activate |

| DOPPA | PKC-β1 | Selective activation |

This table summarizes qualitative observations on the selectivity of this compound and DOPPA for specific PKC isoforms.

Cytotoxic Activities

The ability of phorbol esters to induce apoptosis in certain cancer cell lines has made them attractive candidates for anti-cancer drug development. The introduction of nitrogen-containing moieties can influence this cytotoxic potential.

| Compound Class | Cell Lines | Activity Metric | Value |

| Phorbol-12-myristate-13-acetate (PMA) | Jurkat, HL-60, K562 | IC50 | Not explicitly found for nitrogen-containing analogs |

| General Phorbol Esters | Various Cancer Cell Lines | IC50 | Highly variable depending on compound and cell line |

Quantitative cytotoxicity data for a broad range of nitrogen-containing phorbol esters is currently limited in the public domain. The table reflects the general understanding of phorbol ester cytotoxicity, which is expected to be modulated by nitrogen-containing modifications.

Experimental Protocols

The characterization of the biological activity of nitrogen-containing phorbol esters relies on a suite of well-established experimental protocols. The following sections detail the methodologies for two key assays: the in vitro PKC activation assay and the MTT cytotoxicity assay.

In Vitro Protein Kinase C (PKC) Activation Assay

This assay is designed to measure the ability of a compound to directly activate purified PKC isoforms.

Principle: The assay measures the transfer of a radiolabeled phosphate (B84403) group from ATP to a specific peptide substrate by the activated PKC enzyme. The amount of incorporated radioactivity is proportional to the enzyme's activity.

Materials:

-

Purified recombinant PKC isoforms

-

PKC lipid co-activator solution (phosphatidylserine and diacylglycerol)

-

PKC substrate peptide (e.g., a peptide with a PKC consensus phosphorylation site)

-

[γ-³²P]ATP or [γ-³³P]ATP

-

Kinase reaction buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂)

-

Stop solution (e.g., 75 mM H₃PO₄)

-

Phosphocellulose paper or membrane

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare a reaction mixture containing the kinase reaction buffer, PKC lipid co-activator, and the PKC substrate peptide.

-

Add the test compound (nitrogen-containing phorbol ester) at various concentrations to the reaction mixture. Include a positive control (e.g., PMA) and a negative control (vehicle).

-

Initiate the reaction by adding the purified PKC enzyme to the mixture.

-

Start the phosphorylation reaction by adding [γ-³²P]ATP or [γ-³³P]ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding the stop solution.

-

Spot a portion of the reaction mixture onto phosphocellulose paper or a membrane.

-

Wash the paper/membrane extensively with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated radiolabeled ATP.

-

Measure the radioactivity retained on the paper/membrane using a scintillation counter.

-

Calculate the percentage of PKC activation relative to the positive control.

Experimental Workflow for PKC Activation Assay

MTT Cytotoxicity Assay

This colorimetric assay is a widely used method to assess the cytotoxic effects of a compound on cultured cells.

Principle: The assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell lines (e.g., Jurkat, HL-60, K562)

-

Complete cell culture medium

-

96-well microtiter plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cells into a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.

-

Treat the cells with various concentrations of the nitrogen-containing phorbol ester. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity if available.

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert MTT into formazan crystals.

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Experimental Workflow for Cytotoxicity Assay

Conclusion and Future Directions

Nitrogen-containing phorbol esters represent a compelling and underexplored area of chemical biology and drug discovery. The strategic incorporation of nitrogen atoms offers a powerful tool to modulate the biological activity of the phorbol scaffold, potentially leading to the development of novel therapeutic agents with improved isoform selectivity and pharmacological profiles. While current research has provided initial insights into the PKC-modulating and cytotoxic properties of compounds like this compound and DOPPA, a significant need exists for the synthesis and comprehensive biological evaluation of a broader range of nitrogen-containing analogs.

Future research in this field should focus on:

-

Systematic Synthesis: The design and synthesis of diverse libraries of nitrogen-containing phorbol esters to establish clear structure-activity relationships.

-

Quantitative Biological Evaluation: Comprehensive screening of these compounds against a panel of PKC isoforms to identify potent and selective modulators.

-

In-depth Cytotoxicity Profiling: Assessment of the cytotoxic effects of these compounds across a wide range of cancer cell lines to identify potential anti-cancer leads.

-

Pharmacokinetic and Toxicological Studies: Evaluation of the in vivo properties of promising lead compounds to assess their therapeutic potential.

By systematically exploring the chemical space of nitrogen-containing phorbol esters, the scientific community can unlock their full potential and pave the way for the development of a new generation of targeted therapeutics.

Sapintoxin A: A Technical Guide for Researchers

An In-depth Examination of a Potent Protein Kinase C Activator

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sapintoxin A, a naturally occurring phorbol (B1677699) ester, is a powerful activator of Protein Kinase C (PKC), a family of enzymes pivotal to a myriad of cellular signaling pathways. Despite its potent PKC activation, this compound exhibits weak tumor-promoting activity, distinguishing it from other phorbol esters and making it a valuable tool for dissecting the complex roles of PKC in cellular processes. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and detailed experimental methodologies.

Chemical and Physical Properties

This compound is a diterpenoid of the tigliane (B1223011) class. Its fundamental chemical and physical characteristics are summarized below for easy reference.

| Property | Value | Source |

| CAS Number | 79083-69-5 | [1][2] |

| Molecular Weight | 523.6 g/mol | [2] |

| Molecular Formula | C₃₀H₃₇NO₇ | [2] |

Mechanism of Action: Potent Protein Kinase C Activation

This compound exerts its biological effects primarily through the activation of Protein Kinase C (PKC). It functions as a potent analog of diacylglycerol (DAG), an endogenous activator of most PKC isoforms. By binding to the C1 domain of conventional (cPKC) and novel (nPKC) isoforms, this compound induces a conformational change that relieves autoinhibition and initiates the phosphorylation of downstream target proteins.

Quantitative Biological Activity

Several studies have quantified the potent biological activity of this compound. These findings are crucial for designing experiments and interpreting results.

| Parameter | Value | Cell/System | Source |

| PKC Activation Constant (Ka) | 76 nM | In vitro | [3] |

| Half-maximal (Ka) for 80K protein phosphorylation | 20 nM | Swiss 3T3 cells | |

| Half-maximal inhibition (Ki) of EGF binding | 8 nM | Swiss 3T3 cells |

Experimental Protocols

This section provides a detailed methodology for an in vitro Protein Kinase C (PKC) activity assay, which can be adapted for use with this compound. This protocol is based on established methods for measuring the activity of PKC.

In Vitro PKC Activity Assay

Objective: To measure the kinase activity of purified or immunoprecipitated PKC in the presence of this compound.

Materials:

-

Purified PKC or cell lysate containing PKC

-

This compound

-

Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂)

-

Substrate peptide (e.g., a synthetic peptide with a PKC phosphorylation motif)

-

[γ-³²P]ATP

-

Phosphatidylserine (PS) and Diacylglycerol (DAG) (for control reactions)

-

Stop solution (e.g., 75 mM H₃PO₄)

-

P81 phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare the reaction mixture: In a microcentrifuge tube, combine the assay buffer, substrate peptide, and either this compound (at desired concentrations) or a control activator (e.g., PS/DAG).

-

Add PKC: Add the purified PKC enzyme or cell lysate to the reaction mixture.

-

Initiate the reaction: Start the phosphorylation reaction by adding [γ-³²P]ATP.

-

Incubate: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-20 minutes).

-

Stop the reaction: Terminate the reaction by adding the stop solution.

-

Spot onto P81 paper: Spot an aliquot of the reaction mixture onto a P81 phosphocellulose paper square.

-

Wash the paper: Wash the P81 paper extensively with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.

-

Quantify phosphorylation: Measure the amount of ³²P incorporated into the substrate peptide using a scintillation counter.

Signaling Pathways

This compound, as a potent PKC activator, is expected to modulate numerous downstream signaling cascades. The following diagram illustrates a generalized signaling pathway initiated by this compound-mediated PKC activation. The specific downstream effects can be cell-type dependent.

Caption: this compound activates PKC at the plasma membrane, initiating a signaling cascade.

Experimental Workflow for Studying Downstream Signaling

A typical workflow to investigate the downstream effects of this compound-induced PKC activation is outlined below.

Caption: Workflow for analyzing this compound's effects on cellular signaling.

Conclusion

This compound stands out as a potent and specific activator of Protein Kinase C. Its unique characteristic of being a weak tumor promoter makes it an invaluable molecular probe for researchers investigating the nuanced roles of PKC signaling in health and disease. The data and protocols presented in this guide are intended to facilitate further research into the biological functions of this compound and its potential therapeutic applications.

References

Sapintoxin A: A Technical Guide on its Ethnobotanical Origins, Biological Activity, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sapintoxin A, a potent phorbol (B1677699) ester isolated from the Chinese Tallow Tree (Triadica sebifera), has garnered scientific interest for its significant biological activities. Historically, various parts of Triadica sebifera have been utilized in traditional medicine for a range of ailments, hinting at the presence of bioactive compounds. This technical guide provides a comprehensive overview of this compound, focusing on its ethnobotanical context, detailed experimental protocols for its study, a summary of its quantitative biological data, and an elucidation of its primary mechanism of action through the Protein Kinase C (PKC) signaling pathway. The information presented herein is intended to serve as a foundational resource for researchers and professionals in drug discovery and development.

Introduction

This compound is a diterpenoid of the tigliane (B1223011) class, commonly known as a phorbol ester. Its name is a misnomer, as it is not a saponin (B1150181) and is not derived from the Sapindus (soapberry) genus. Instead, it is a constituent of Triadica sebifera (syn. Sapium sebiferum), a plant belonging to the Euphorbiaceae family. Phorbol esters are renowned for their potent and diverse biological effects, primarily stemming from their ability to activate Protein Kinase C (PKC), a crucial family of enzymes in cellular signal transduction. This guide will delve into the scientific understanding of this compound, bridging its traditional medicinal roots with modern pharmacological research.

Ethnobotany and Traditional Medicine

The source of this compound, the Chinese Tallow Tree (Triadica sebifera), has a long history of use in traditional Chinese medicine. Various parts of the tree have been employed to treat a variety of conditions. The leaves, in particular, have been used as an herbal medicine to treat boils.[1] Traditional remedies also utilize this plant for conditions such as edema, shingles, ascites, scabs, and snakebites.[2] The leaves and roots are considered to have depurative, diuretic, and laxative properties and have been used in decoctions for skin diseases and constipation.[3] While these traditional uses point to the presence of potent bioactive compounds, it is important to note that the plant's sap and leaves are also reported to be toxic, and contact can cause dermatitis.[4][5]

Biological Activities of this compound

This compound exhibits a range of biological activities, with its most well-documented effect being its potent anti-mycobacterial properties. Further research is required to fully elucidate its therapeutic potential in other areas, such as oncology and immunology.

Data Presentation

The following table summarizes the available quantitative data on the biological activity of this compound.

| Biological Activity | Assay/Model | Test Organism/Cell Line | Result (Unit) |

| Antituberculosis | Microplate Alamar Blue Assay (MABA) | Mycobacterium tuberculosis H37Ra | MIC: 3.12 µg/mL |

MIC: Minimum Inhibitory Concentration

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research on this compound. The following sections outline methodologies for the isolation and biological evaluation of this compound.

Isolation and Purification of Phorbol Esters (General Protocol)

Objective: To extract and purify this compound from the seeds of Triadica sebifera.

Materials:

-

Dried and powdered seeds of Triadica sebifera

-

Methanol (analytical grade)

-

Ethyl acetate (B1210297) (analytical grade)

-

n-Hexane (analytical grade)

-

Water (deionized)

-

Silica (B1680970) gel for column chromatography

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Rotary evaporator

-

Soxhlet apparatus

Procedure:

-

Oil Extraction: The powdered seeds are subjected to Soxhlet extraction with n-hexane to defat the material. The resulting oil can be further processed to isolate phorbol esters.

-

Methanol Extraction: The defatted seed cake is then extracted with methanol. This can be done multiple times to ensure complete extraction of the polar phorbol esters.

-

Liquid-Liquid Partitioning: The methanolic extract is concentrated under reduced pressure using a rotary evaporator. The residue is then dissolved in a methanol-water mixture and partitioned against ethyl acetate. The phorbol esters will preferentially move into the ethyl acetate phase.

-

Column Chromatography: The ethyl acetate fraction is concentrated and subjected to silica gel column chromatography. A gradient elution system, starting with n-hexane and gradually increasing the polarity with ethyl acetate, is used to separate the different components. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

High-Performance Liquid Chromatography (HPLC): Fractions containing compounds with similar TLC profiles to known phorbol esters are pooled, concentrated, and further purified by semi-preparative HPLC on a C18 column. A mobile phase consisting of a gradient of acetonitrile (B52724) and water is typically used. The effluent is monitored at 280 nm.

-

Structure Elucidation: The purified compound is identified as this compound through spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Workflow Diagram:

Mechanism of Action: Protein Kinase C Activation

The primary molecular target of this compound, like other phorbol esters, is Protein Kinase C (PKC). PKC is a family of serine/threonine kinases that play a critical role in a multitude of cellular processes, including cell growth, differentiation, apoptosis, and immune responses.

Phorbol esters mimic the action of the endogenous second messenger, diacylglycerol (DAG). By binding to the C1 domain in the regulatory region of conventional and novel PKC isoforms, this compound induces a conformational change in the enzyme. This leads to the translocation of PKC from the cytosol to the cell membrane, where it becomes activated. The activated PKC then phosphorylates a wide array of substrate proteins, initiating a cascade of downstream signaling events.

Signaling Pathway Diagram:

Conclusion and Future Directions

This compound is a potent bioactive phorbol ester with a rich ethnobotanical background related to its source, Triadica sebifera. Its demonstrated anti-mycobacterial activity warrants further investigation, and its mechanism of action through PKC activation suggests potential applications in other therapeutic areas, including cancer and immunology. However, a significant lack of specific quantitative data and detailed experimental protocols for this compound currently hinders its full research and development potential.

Future research should focus on:

-

Developing and publishing a standardized, high-yield protocol for the isolation and purification of this compound from Triadica sebifera.

-

Conducting comprehensive in vitro and in vivo studies to establish a detailed profile of its biological activities, including cytotoxicity against a panel of cancer cell lines, anti-inflammatory effects, and antiviral properties.

-

Elucidating the specific downstream signaling pathways modulated by this compound-activated PKC isoforms to better understand its cellular effects and identify potential therapeutic targets.

By addressing these research gaps, the scientific community can unlock the full potential of this compound as a lead compound for the development of novel therapeutics.

References

- 1. Quantitative Bioactivity Signatures of Dietary Supplements and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cytotoxic activity of standardized extracts, a fraction, and individual secondary metabolites from fenugreek seeds against SKOV-3, HeLa and MOLT-4 cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

- 5. The anti-inflammatory effects of saponins from natural herbs - PubMed [pubmed.ncbi.nlm.nih.gov]

Elucidation of Triterpenoid Saponin Biosynthesis in Plants: A Technical Guide for Researchers

A comprehensive overview of the enzymatic cascade, regulatory networks, and experimental methodologies for the study of triterpenoid (B12794562) saponin (B1150181) biosynthesis.

Notice: Detailed information regarding the specific biosynthetic pathway of Sapintoxin A is not extensively available in current scientific literature. This document, therefore, provides an in-depth technical guide on the biosynthesis of triterpenoid saponins (B1172615), a closely related and well-studied class of compounds. The principles and methodologies described herein are largely applicable to the investigation of novel saponin pathways, including that of this compound.

Introduction to Triterpenoid Saponins

Triterpenoid saponins are a diverse group of naturally occurring glycosides, widely distributed throughout the plant kingdom.[1] They consist of a hydrophobic triterpenoid aglycone, known as a sapogenin, linked to one or more hydrophilic sugar moieties.[2][3] These amphipathic molecules exhibit a wide range of biological activities, including antimicrobial, insecticidal, and pharmacological properties, making them of significant interest to the pharmaceutical and agricultural industries.[3][4] The biosynthesis of these complex molecules involves a multi-step enzymatic pathway, starting from the ubiquitous precursor, 2,3-oxidosqualene (B107256).

The Triterpenoid Saponin Biosynthetic Pathway

The biosynthesis of triterpenoid saponins can be broadly divided into three key stages: the cyclization of 2,3-oxidosqualene to form the basic triterpenoid skeleton, the oxidative modification of this skeleton, and subsequent glycosylation.

Formation of the Triterpenoid Skeleton: Oxidosqualene Cyclases (OSCs)

The first committed step in triterpenoid saponin biosynthesis is the cyclization of 2,3-oxidosqualene, catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs), also referred to as triterpene synthases. This reaction is a critical branch point, diverting carbon flux from primary metabolism (sterol biosynthesis) to secondary metabolism. Plant OSCs exhibit remarkable product specificity, generating a wide array of different triterpenoid skeletons. For example, β-amyrin synthase (bAS) produces β-amyrin, the precursor for oleanane-type saponins, while lupeol (B1675499) synthase (LS) and dammarenediol-II synthase (DS) produce lupeol and dammarenediol-II, the precursors for lupane- and dammarane-type saponins, respectively.

Oxidative Modifications: Cytochrome P450 Monooxygenases (P450s)

Following the formation of the basic triterpenoid skeleton, a series of oxidative modifications are introduced by cytochrome P450 monooxygenases (P450s). These enzymes are responsible for the vast structural diversity of sapogenins by catalyzing hydroxylation, oxidation, and carboxylation reactions at various positions on the triterpenoid backbone. For instance, the enzyme CYP716A12 from Medicago truncatula has been shown to catalyze the three-step oxidation of β-amyrin at the C-28 position to yield oleanolic acid.

Glycosylation: UDP-Glycosyltransferases (UGTs)

The final step in the biosynthesis of triterpenoid saponins is the attachment of sugar moieties to the sapogenin backbone, a process catalyzed by UDP-glycosyltransferases (UGTs). UGTs transfer a sugar residue, typically from a UDP-sugar donor, to a specific hydroxyl or carboxyl group on the aglycone. This glycosylation step significantly impacts the solubility, stability, and biological activity of the resulting saponin. The sequential action of multiple UGTs can lead to the formation of complex oligosaccharide chains attached to the sapogenin.

Triterpenoid Saponin Biosynthesis Pathway. A simplified diagram illustrating the major enzymatic steps from Acetyl-CoA to diverse saponin classes.

Quantitative Data in Triterpenoid Saponin Biosynthesis

The efficiency of triterpenoid saponin biosynthesis can be quantified at various levels, from the kinetic parameters of individual enzymes to the final product yields in engineered organisms.

| Enzyme/Product | Organism | Parameter | Value | Reference |

| β-Amyrin Synthase | Euphorbia tirucalli | Km (2,3-oxidosqualene) | 33.8 ± 0.53 µM | |

| kcat | 46.4 ± 0.68 min-1 | |||

| CYP716A12 | Medicago truncatula | - | Oxidizes β-amyrin to oleanolic acid | |

| UGT73C10 | Barbarea vulgaris | Km (Oleanolic Acid) | < 10 µM | |

| Km (Hederagenin) | < 10 µM | |||

| Oleanolic Acid | Saccharomyces cerevisiae | Final Titer | 606.9 ± 9.1 mg/L |

Regulation of Triterpenoid Saponin Biosynthesis

The biosynthesis of triterpenoid saponins is tightly regulated by a complex network of signaling pathways, often in response to developmental cues and environmental stresses. The plant hormones jasmonic acid (JA) and salicylic (B10762653) acid (SA) are key signaling molecules that have been shown to induce the expression of saponin biosynthetic genes.

Jasmonate signaling, initiated by various biotic and abiotic stresses, leads to the activation of transcription factors such as bHLH and WRKY family members. These transcription factors then bind to specific promoter elements of saponin biosynthetic genes, including those encoding OSCs, P450s, and UGTs, thereby upregulating their expression and leading to increased saponin accumulation. Similarly, salicylic acid has been shown to promote terpenoid synthesis by upregulating the expression of key genes in the upstream mevalonate (MVA) pathway.

Regulatory Network of Saponin Biosynthesis. Hormonal signals triggered by environmental cues activate transcription factors to upregulate saponin biosynthetic genes.

Experimental Protocols

The elucidation of triterpenoid saponin biosynthetic pathways relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques.

Cloning and Heterologous Expression of Biosynthetic Genes

Gene Cloning and Expression Workflow. A typical workflow for obtaining recombinant enzymes for in vitro characterization.

A general protocol for cloning and heterologous expression of a saponin biosynthetic gene in E. coli involves the following steps:

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from the plant tissue of interest, and first-strand cDNA is synthesized using reverse transcriptase.

-

PCR Amplification: The target gene is amplified from the cDNA using gene-specific primers.

-

Vector Ligation: The amplified PCR product is ligated into an appropriate expression vector, such as pET or pGEX, which often includes an affinity tag (e.g., His-tag, GST-tag) for purification.

-

Transformation: The ligation mixture is transformed into a suitable E. coli expression strain, such as BL21(DE3).

-

Expression and Purification: Protein expression is induced, typically with IPTG, and the recombinant protein is purified from the cell lysate using affinity chromatography.

In Vitro Enzyme Assays

The activity of OSCs can be assayed by monitoring the conversion of a radiolabeled or fluorescently tagged 2,3-oxidosqualene substrate to the corresponding triterpenoid product. A typical assay mixture contains the purified enzyme, the substrate, and a suitable buffer. The reaction is incubated at an optimal temperature and then quenched. The products are extracted with an organic solvent and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

In vitro assays for P450s typically require a reconstituted system containing the purified P450 enzyme, a cytochrome P450 reductase (CPR), a lipid environment (e.g., microsomes), the triterpenoid substrate, and NADPH as a cofactor. The reaction mixture is incubated, and the reaction is stopped by the addition of an organic solvent. The products are then extracted and analyzed by HPLC or gas chromatography-mass spectrometry (GC-MS).

UGT activity can be determined by monitoring the transfer of a sugar moiety from a UDP-sugar donor to the triterpenoid acceptor. A common method involves using a commercially available kit, such as the UDP-Glo™ Glycosyltransferase Assay, which measures the amount of UDP produced in the reaction. The assay is typically performed in a microplate format and the luminescence generated is proportional to the UGT activity.

Metabolite Analysis by HPLC-MS

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful technique for the separation, identification, and quantification of saponins in plant extracts or from in vitro enzyme assays. A typical protocol involves:

-

Sample Preparation: Plant material is extracted with a suitable solvent, such as methanol (B129727) or ethanol, and the extract is filtered and concentrated.

-

Chromatographic Separation: The extract is injected onto a reverse-phase HPLC column (e.g., C18) and eluted with a gradient of water and an organic solvent (e.g., acetonitrile), often with the addition of a modifier like formic acid.

-

Mass Spectrometric Detection: The eluting compounds are ionized, typically using electrospray ionization (ESI), and their mass-to-charge ratios are measured. Tandem mass spectrometry (MS/MS) can be used to obtain structural information for identification.

Conclusion

The biosynthesis of triterpenoid saponins is a complex and highly regulated process involving a cascade of enzymatic reactions. Understanding this pathway is crucial for the metabolic engineering of plants and microorganisms to enhance the production of valuable saponins. The experimental approaches outlined in this guide provide a framework for the identification and characterization of novel genes and enzymes involved in saponin biosynthesis, paving the way for the development of new pharmaceuticals and agricultural products. While the specific pathway for this compound remains to be fully elucidated, the methodologies described here are directly applicable to such an endeavor.

References

- 1. ias.ac.in [ias.ac.in]

- 2. frontiersin.org [frontiersin.org]

- 3. Enhancing oleanolic acid production in engineered Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Unveiling the Synergistic Effect of Salicylic Acid on Triterpenoid Biosynthesis in Athelia termitophila: Elucidating the Molecular Underpinnings - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sapintoxin A, a member of the daphnane-type diterpenes, represents a class of potent biologically active compounds with significant therapeutic potential. Isolated from various plant species, these molecules have garnered considerable interest within the scientific community due to their diverse pharmacological activities, including potent anti-tumor, anti-HIV, and immunomodulatory effects. The primary molecular target for many daphnane (B1241135) diterpenes is Protein Kinase C (PKC), a family of enzymes crucial for cellular signal transduction. This technical guide provides a comprehensive overview of the core characteristics of this compound and related daphnane-type diterpenes, with a focus on their biological activities, mechanisms of action, and the experimental methodologies used for their evaluation. Quantitative data are summarized in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using detailed diagrams to facilitate a deeper understanding of these complex molecules.

Introduction to Daphnane-Type Diterpenes

Daphnane-type diterpenes are a class of natural products characterized by a unique tricyclic 5/7/6-membered ring system. These compounds are predominantly found in plants belonging to the Thymelaeaceae and Euphorbiaceae families. Their complex molecular architecture is often adorned with various functional groups, including hydroxyls, esters, and epoxides, which contribute to their diverse biological activities. This compound is a notable example of this class, sharing the characteristic daphnane skeleton.

The significant biological effects of daphnane diterpenes, such as their potent cytotoxicity against various cancer cell lines and their ability to inhibit HIV replication, have made them attractive candidates for drug discovery and development. A central aspect of their mechanism of action involves the modulation of cellular signaling pathways, with Protein Kinase C (PKC) being a key target.

Biological Activities and Quantitative Data

The biological activities of this compound and related daphnane-type diterpenes are vast and potent. Their effects are often quantified by metrics such as the half-maximal inhibitory concentration (IC50) for cytotoxicity and the binding affinity (Ki) for molecular targets like PKC. While specific quantitative data for this compound is not extensively available in publicly accessible literature, data for structurally similar daphnane diterpenes provides valuable insights into its potential efficacy.

Cytotoxic Activity

Daphnane diterpenes exhibit significant cytotoxic effects against a range of cancer cell lines. This activity is a cornerstone of the interest in these compounds for oncology research.

| Compound/Extract | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Garcimultiflorone Q | HL-60 | Leukemia | 3.07 | [1] |

| Garcimultiflorone Q | A549 | Lung Carcinoma | 12.56 | [1] |

| Garcimultiflorone Q | SMMC-7721 | Hepatocellular Carcinoma | Not Specified | [1] |

| Garcimultiflorone Q | MCF-7 | Breast Cancer | Not Specified | [1] |

| Garcimultiflorone Q | SW480 | Colon Adenocarcinoma | Not Specified | [1] |

| Juniperus scopulorum extract | J45.01 | Leukemia | 0.369 | |

| Juniperus scopulorum extract | HL-60/MX2 | Leukemia | 9.225 | |

| Juniperus communis extract | J45.01 | Leukemia | 3.310 | |

| Juniperus communis extract | U-266B1 | Multiple Myeloma | 24.825 |

Anti-HIV Activity

Several daphnane-type diterpenes have demonstrated potent anti-HIV activity, primarily by inhibiting viral entry and replication. A common method to assess this is the syncytium formation assay, which measures the virus's ability to fuse with host cells.

Protein Kinase C (PKC) Binding Affinity

The interaction with PKC is a hallmark of many daphnane diterpenes. The binding affinity, often expressed as the inhibition constant (Ki), indicates the potency of this interaction. Phorbol (B1677699) esters, which are structurally related to daphnane diterpenes, bind to PKC with high affinity, typically in the nanomolar range. While specific Ki values for this compound are not available, it is known to be a potent phorbol ester. The affinity constant values (Ki) of a ligand are experimentally measured and can be calculated from the Cheng-Prusoff equation: Ki = IC50/(1+C/Kd), where C is the concentration of the ligand and Kd is its dissociation constant. A lower Ki value indicates a greater ability to bind to the receptor and is associated with a more potent pharmacological action.

| Compound Class | Target | Binding Affinity (Ki) | Reference |

| Phorbol Esters | PKC | Nanomolar range |

Mechanism of Action: Signaling Pathways

The biological effects of this compound and related daphnane diterpenes are mediated through their interaction with and modulation of key cellular signaling pathways. The activation of Protein Kinase C (PKC) is a central event that triggers a cascade of downstream signaling events, ultimately leading to diverse cellular responses, including cell cycle arrest, apoptosis, and modulation of inflammatory responses.

Protein Kinase C (PKC) Activation